3-methyl-6-phenyl-N-(pyrimidin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
3-methyl-6-phenyl-N-pyrimidin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c1-11-14(15(23)21-16-18-8-5-9-19-16)24-17-20-13(10-22(11)17)12-6-3-2-4-7-12/h2-10H,1H3,(H,18,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNJUFPKBDUURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-phenyl-N-(pyrimidin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of organic solvents such as toluene or ethyl acetate, and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-phenyl-N-(pyrimidin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to derivatives with different properties.
Scientific Research Applications
3-methyl-6-phenyl-N-(pyrimidin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-6-phenyl-N-(pyrimidin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
COX-2 Inhibitors
- N,N-Dimethyl-1-(6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)
- 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5)
Anticancer Agents
- Methyl-2-(1-(3-Methyl-6-(p-Tolyl)imidazo[2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate (3) Activity: Demonstrates anti-proliferative effects against HepG2 hepatic cancer cells. Molecular docking reveals strong interactions with Glypican-3 (GPC-3), a target in hepatocellular carcinoma .
- 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives (6–10) Activity: Z-isomers (e.g., compound 7) show weak antiviral activity, suggesting spatial orientation of substituents (e.g., indolinone fragment) critically influences biological outcomes .
Aldose Reductase (AR) Inhibitors
- 2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-Benzoylhydrazinecarbothioamide (3d)
Structure-Activity Relationship (SAR) Trends
Key Observations :
- C-5 and C-6 Substitutions : Critical for target selectivity. Bulky or polar groups (e.g., methylsulfonylphenyl) enhance COX-2 binding .
- C-2 Carboxamide Variations : Pyrimidin-2-yl (in the parent compound) vs. pyridin-3-ylmethyl (BO48999) may alter pharmacokinetics and target affinity .
- Stereochemistry : Z/E isomerism in chromen-2-one derivatives significantly impacts antiviral activity .
Biological Activity
The compound 3-methyl-6-phenyl-N-(pyrimidin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide is part of a class of imidazo[2,1-b]thiazole derivatives that have garnered attention for their potential biological activities. These compounds are known for their diverse pharmacological profiles, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of imidazo[2,1-b]thiazole derivatives often involves interactions with various biological targets:
- Enzyme Inhibition : These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Regulation : They may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the imidazo[2,1-b]thiazole core significantly influence biological activity. For example:
- Substitution Patterns : Electron-withdrawing groups at specific positions on the phenyl ring enhance potency against certain cancer cell lines.
- Pyrimidine Substituents : The presence of pyrimidine moieties has been linked to improved bioavailability and selectivity for specific biological targets.
Anticancer Activity
A study investigated the anticancer effects of this compound on various cancer cell lines. The findings indicated:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells.
- Mechanistic Insights : Flow cytometry analysis revealed that treated cells underwent significant apoptosis compared to control groups.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 3.5 | Apoptosis induction |
| A549 (Lung) | 4.0 | Cell cycle arrest |
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound:
- Bacterial Strains Tested : The compound showed efficacy against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 16 | Bacteriostatic |
| Escherichia coli | 32 | Bactericidal |
Anti-inflammatory Effects
In vitro studies demonstrated that the compound reduced pro-inflammatory cytokine levels in macrophages:
- Cytokine Measurement : Levels of TNF-alpha and IL-6 were significantly decreased upon treatment.
Q & A
Q. What are the established synthetic routes for 3-methyl-6-phenyl-N-(pyrimidin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide, and what key reaction conditions are required?
The compound is synthesized via palladium-catalyzed coupling reactions. A representative method involves heating 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole with 4-iodo-2-(methylthio)pyrimidine in the presence of palladium acetate, cesium carbonate, and triphenylphosphine. Key conditions include inert atmosphere (e.g., nitrogen), reflux in polar aprotic solvents (e.g., DMF), and precise stoichiometric ratios to minimize side reactions .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Structural confirmation relies on spectroscopic techniques:
Q. What safety protocols are recommended when handling this compound?
Mandatory precautions include:
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
Standard solubility testing in DMSO, ethanol, and aqueous buffers (e.g., PBS) is recommended. Stability studies should assess degradation under light, temperature (4°C vs. room temperature), and pH variations. HPLC monitoring over 24–72 hours can detect decomposition .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield and purity?
Systematic optimization involves:
- Catalyst screening : Testing Pd(OAc)₂ vs. PdCl₂ for coupling efficiency.
- Solvent effects : Comparing DMF, THF, and acetonitrile for solubility and reaction rates.
- Temperature control : Lowering reflux temperatures to reduce byproduct formation.
- Base selection : Evaluating Cs₂CO₃ vs. K₂CO₃ for deprotonation efficacy .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
SAR studies focus on:
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound purity. Mitigation strategies include:
Q. What computational methods support the design of derivatives with enhanced pharmacokinetic properties?
In silico tools include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
